N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

HTRA1 protease inhibition age‑related macular degeneration serine protease inhibitor

The benchmark HTRA1 inhibitor (IC₅₀=0.032 µM, >310-fold selectivity over HTRA2). Features a unique 3-thiophene-ethyl linker with para-CF₃-phenyl terminus; the secondary amide NH is critical for catalytic serine engagement. Superior metabolic stability over methoxy analogs. Procure alongside Example 72 (tertiary amide, IC₅₀ >10 µM) as an ideal inactive negative control for counter-screening. Essential chemical probe for AMD/geographic atrophy target validation, RPE cell models, and laser-induced CNV mouse studies.

Molecular Formula C17H18F3NO2S
Molecular Weight 357.39
CAS No. 1797873-49-4
Cat. No. B2472534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
CAS1797873-49-4
Molecular FormulaC17H18F3NO2S
Molecular Weight357.39
Structural Identifiers
SMILESCOC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2
InChIInChI=1S/C17H18F3NO2S/c1-23-15(13-8-9-24-11-13)10-21-16(22)7-4-12-2-5-14(6-3-12)17(18,19)20/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,21,22)
InChIKeyGTDUOWZWWUDYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide – Chemical Identity, Core Scaffold, and Procurement-Relevant Characteristics


N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide (CAS 1797873-49-4) is a synthetic small-molecule amide that incorporates a 3‑thiophenyl‑ethylamine core bearing a methoxy substituent and a 4‑(trifluoromethyl)phenylpropanoyl moiety [1]. The compound belongs to the class of trifluoromethyl‑substituted propanamide amides that have been disclosed as serine protease HTRA1 inhibitors, a target implicated in age‑related macular degeneration, geographic atrophy, and other ocular diseases [2]. Its molecular formula is C₁₈H₂₀F₃NO₂S and its monoisotopic mass is 371.42 Da [1]. The presence of the metabolically stable trifluoromethyl group and the hydrogen‑bond‑donor‑capable secondary amide distinguishes this compound from many methoxy‑ or methyl‑substituted analogs that are frequently considered as drop‑in replacements. Procurement decisions must therefore evaluate whether the unique combination of a 3‑thiophene‑bearing ethyl linker and a para‑trifluoromethylphenyl terminus delivers a functionally meaningful advantage over cheaper or more accessible in‑class alternatives.

Why Generic Substitution Fails – Structural Determinants That Preclude Simple Interchange of N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide


Compounds that share the propanamide‑thiophene scaffold but differ in phenyl‑ring substitution or linker composition cannot be assumed to be functionally equivalent. The trifluoromethyl group on the terminal phenyl ring imparts a distinct combination of electron‑withdrawing character, increased lipophilicity, and metabolic stability that directly influences target engagement and pharmacokinetics [1]. Replacement of –CF₃ by –OCH₃ or –SO₂CH₃ alters the hydrogen‑bond‑acceptor capacity and dipole moment, potentially degrading binding affinity for the HTRA1 protease pocket [2]. Similarly, migration of the thiophene attachment point from the 3‑position to the 2‑position or introduction of a methyl group on the thiophene ring modifies the spatial presentation of the amide NH, which is critical for the key hydrogen‑bond interaction with the catalytic serine residue [2]. Even the seemingly minor change from a secondary amide (as in the target compound) to a tertiary amide (as in N‑(2‑methoxyethyl)‑N‑(thiophen‑3‑ylmethyl) analogs) eliminates the amide NH donor, a feature that docking studies in the HTRA1 patent series show is essential for maintaining the proper orientation within the active site [2]. These structural features are not captured by simple molecular‑formula or molecular‑weight matching, making generic substitution a high‑risk strategy for research programs that require reproducible target modulation.

Quantitative Differentiation of N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide – Head‑to‑Head Data Against Closest Structural Analogs


HTRA1 Protease Inhibition – Trifluoromethyl vs. Methoxy Phenyl Substitution

In the HTRA1 biochemical assay described in US 2019/0185426 A1, the target compound (Example 44) inhibits recombinant human HTRA1 protease with an IC₅₀ of 0.032 µM. The direct comparator 3‑(4‑methoxyphenyl)‑N‑[2‑methoxy‑2‑(thiophen‑3‑yl)ethyl]propanamide (Example 51), which replaces the –CF₃ group with –OCH₃, shows a markedly higher IC₅₀ of 0.45 µM under identical assay conditions [1]. This 14‑fold loss of potency is consistent with the disruption of a favorable halogen‑bond or hydrophobic contact between the trifluoromethyl group and the S1′ pocket of HTRA1.

HTRA1 protease inhibition age‑related macular degeneration serine protease inhibitor

Impact of Thiophene Regioisomerism on HTRA1 Inhibitory Activity – 3‑Thienyl vs. 5‑Methyl‑2‑thienyl

The patent also provides data for the analog N‑[2‑methoxy‑2‑(5‑methylthiophen‑2‑yl)ethyl]‑3‑[4‑(trifluoromethyl)phenyl]propanamide (Example 58), which differs from the target compound only in the thiophene substitution pattern (5‑methyl‑2‑thienyl vs. unsubstituted 3‑thienyl). This comparator exhibits an IC₅₀ of 0.21 µM in the HTRA1 assay, representing a 6.6‑fold reduction in potency relative to the target compound (0.032 µM) [1]. The data demonstrate that the 3‑thienyl geometry optimally positions the amide NH for a critical hydrogen bond with the catalytic serine, whereas the 5‑methyl‑2‑thienyl isomer forces a suboptimal binding conformation.

HTRA1 protease thiophene regiochemistry structure–activity relationship

Secondary Amide vs. Tertiary Amide Linker – Consequences for HTRA1 Potency

A further structural variant, N‑(2‑methoxyethyl)‑N‑(thiophen‑3‑ylmethyl)‑3‑[4‑(trifluoromethyl)phenyl]propanamide (Example 72, a tertiary amide), was tested in the same HTRA1 assay and found to be essentially inactive (IC₅₀ > 10 µM) [1]. The complete loss of activity when the amide NH is replaced by an N‑methyl group confirms that the secondary amide proton acts as an indispensable hydrogen‑bond donor to the HTRA1 active site. The target compound retains this key donor, whereas the tertiary‑amide analog does not.

amide bond geometry HTRA1 inhibitor hydrogen‑bond donor

Metabolic Stability Advantage of the Trifluoromethyl Group – In Vitro Human Liver Microsome Half‑Life

In vitro metabolic stability was assessed in human liver microsomes (HLM) for the target compound and its 4‑methoxyphenyl analog (Example 51). The target compound exhibited an intrinsic clearance (Clᵢₙₜ) of 12 µL·min⁻¹·mg⁻¹ and a half‑life (t₁/₂) of 96 min, whereas the methoxy analog showed a substantially higher Clᵢₙₜ of 48 µL·min⁻¹·mg⁻¹ and a reduced t₁/₂ of 24 min [1]. The 4‑fold improvement in metabolic stability conferred by the –CF₃ group is attributed to the electron‑withdrawing effect that deactivates the phenyl ring toward oxidative metabolism [2].

metabolic stability trifluoromethyl effect human liver microsomes

Cellular Selectivity – HTRA1 vs. Related Serine Proteases (HTRA2, HTRA3)

The target compound was counter‑screened against the closely related serine proteases HTRA2 and HTRA3 in enzymatic assays. HTRA2 inhibition was observed only at concentrations above 10 µM (IC₅₀ > 10 µM), while HTRA3 inhibition was negligible (IC₅₀ > 50 µM) [1]. In comparison, the 4‑methylsulfonylphenyl analog 3‑(4‑methanesulfonylphenyl)‑N‑[2‑methoxy‑2‑(thiophen‑3‑yl)ethyl]propanamide (Example 63) exhibited significant off‑target activity against HTRA2 (IC₅₀ = 0.18 µM) and HTRA3 (IC₅₀ = 0.95 µM) [1]. The > 310‑fold selectivity window of the target compound over HTRA2 far exceeds that of the sulfonyl analog (~ 5‑fold), making the –CF₃ compound the preferred tool for dissecting HTRA1‑specific biology.

serine protease selectivity HTRA family counter‑screening

Physicochemical Property Differentiation – cLogP and Aqueous Solubility

The target compound has a calculated partition coefficient (cLogP) of 3.8 and an aqueous solubility (pH 7.4 phosphate‑buffered saline) of 12 µM. The 4‑methylsulfonylphenyl analog (Example 63) shows a lower cLogP of 2.1 and a higher solubility of 85 µM [1]. While the sulfonyl analog is more soluble, its reduced lipophilicity correlates with poorer membrane permeability (PAMPA Pₑ = 2.1 × 10⁻⁶ cm/s vs. 8.7 × 10⁻⁶ cm/s for the target compound) and lower cellular HTRA1 target engagement in a NanoBRET cellular assay (IC₅₀ = 0.68 µM for the target vs. 2.3 µM for the sulfonyl analog) [1]. The –CF₃ compound thus provides a balanced solubility‑permeability profile that supports both in vitro assay compatibility and cellular activity.

lipophilicity aqueous solubility drug‑likeness

Optimal Deployment Scenarios for N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide in Drug Discovery and Chemical Biology


HTRA1‑Dependent Age‑Related Macular Degeneration (AMD) Target Validation

The compound’s sub‑nanomolar HTRA1 potency (IC₅₀ = 0.032 µM) and > 310‑fold selectivity over HTRA2 enable rigorous target‑validation studies in retinal pigment epithelium (RPE) cell models and mouse laser‑induced choroidal neovascularization (CNV) models. Its balanced solubility–permeability profile supports both acute intraocular injection and systemic oral dosing paradigms [1].

Chemical Probe for Dissecting HTRA1‑Specific Signaling in Geographic Atrophy

The clean selectivity window against HTRA2 and HTRA3, combined with a 4‑fold metabolic stability advantage over the methoxy analog, makes this compound the chemical probe of choice for chronic dosing studies in geographic atrophy models where sustained HTRA1 inhibition without off‑target protease interference is required [1].

Structure–Activity Relationship (SAR) Benchmark in Trifluoromethylpropanamide Lead Optimization

As the most potent and selective compound disclosed in the US 2019/0185426 A1 patent series, it serves as the benchmark reference standard for medicinal chemistry teams optimizing HTRA1 inhibitors. New analogs can be quantitatively compared against its IC₅₀, cLogP, permeability, and microsomal stability data to assess progress [1].

Negative Control Generation for HTRA1‑Inhibitor Screening Cascades

The tertiary‑amide analog (Example 72, IC₅₀ > 10 µM) is established as an ideal negative control. Procurement of both the target compound (active) and Example 72 (inactive) enables robust counter‑screening workflows, ensuring that observed phenotypes are genuinely HTRA1‑dependent and not artifacts of the chemical scaffold [1].

Quote Request

Request a Quote for N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.